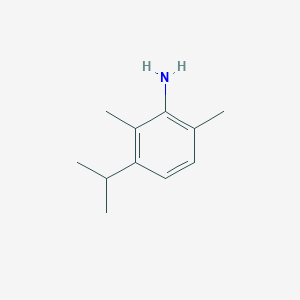
2,6-Dimethyl-3-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-(propan-2-yl)aniline is an aromatic amine with the molecular formula C12H19N. It is a derivative of aniline, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions and an isopropyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is efficient and scalable, making it suitable for large-scale production. The reaction is typically carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.
Scientific Research Applications
2,6-Dimethyl-3-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly anesthetics and analgesics.
Industry: The compound is used in the production of agrochemicals, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. For example, its derivatives may inhibit certain enzymes involved in pain and inflammation, making it useful in the development of analgesic drugs.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the isopropyl group at the 3 position.
2,6-Diisopropylaniline: Contains two isopropyl groups at the 2 and 6 positions instead of methyl groups.
3-Isopropylaniline: Has an isopropyl group at the 3 position but lacks the methyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethyl-3-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its similar compounds.
Properties
CAS No. |
596826-42-5 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,6-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5-7H,12H2,1-4H3 |
InChI Key |
GLAQHASROVXNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


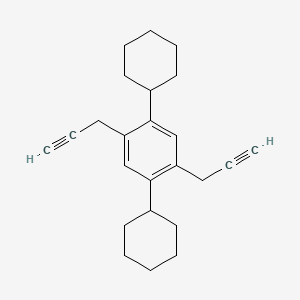
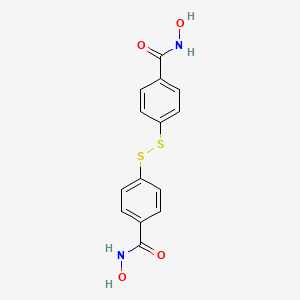
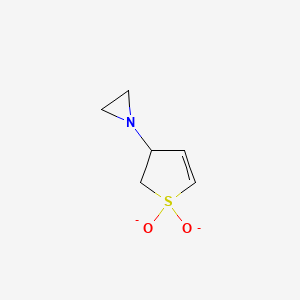
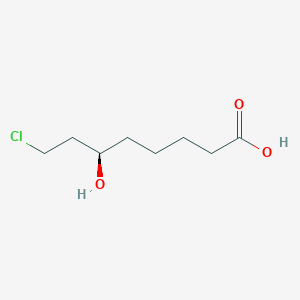
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)

![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
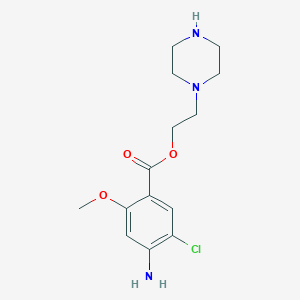
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
